5-Fluoro-2-methylbenzylzinc chloride 5-Fluoro-2-methylbenzylzinc chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614910
InChI: InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C8H8ClFZn
Molecular Weight: 224.0 g/mol

5-Fluoro-2-methylbenzylzinc chloride

CAS No.:

Cat. No.: VC18614910

Molecular Formula: C8H8ClFZn

Molecular Weight: 224.0 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylbenzylzinc chloride -

Specification

Molecular Formula C8H8ClFZn
Molecular Weight 224.0 g/mol
IUPAC Name chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene
Standard InChI InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key FEAAFMDYCDAYPY-UHFFFAOYSA-M
Canonical SMILES CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Fluoro-2-methylbenzylzinc chloride (C<sub>8</sub>H<sub>7</sub>FClZn) features a benzylzinc chloride core substituted with fluorine at the 5-position and a methyl group at the 2-position of the aromatic ring. The zinc center adopts a linear coordination geometry, with the benzyl group and chloride ligand occupying axial positions . This electronic configuration enhances its reactivity in transmetallation reactions compared to non-fluorinated analogs.

Physicochemical Properties

The compound is commercially available as a 0.5 M solution in THF, optimizing its stability and handling characteristics. Key parameters include:

PropertyValue/DescriptionSource
Molecular Weight204.98 g/mol
Concentration0.5 M in THF
Storage Conditions-20°C under inert atmosphere
ReactivityAir- and moisture-sensitive

Synthetic Methodologies

Preparation Protocols

The standard synthesis involves sequential halogen-metal exchange followed by transmetallation:

  • Lithiation: Treatment of 5-fluoro-2-methylbenzyl bromide with lithium metal in THF at -78°C generates the corresponding benzyllithium intermediate.

  • Zincation: Subsequent reaction with anhydrous zinc chloride facilitates transmetallation, yielding the target organozinc species .

Critical parameters include strict temperature control (-78°C to 0°C) and exclusion of protic solvents to prevent decomposition. The reaction typically achieves 85-92% conversion efficiency when conducted under optimized conditions .

Purification and Stabilization

Post-synthesis processing involves:

  • Filtration through Celite® to remove lithium salts

  • Solvent exchange to THF under reduced pressure

  • Stabilization with 1-2% (v/v) 1,4-diazabicyclo[2.2.2]octane (DABCO) to inhibit premature decomposition

Reactivity and Mechanistic Profile

Cross-Coupling Reactions

The reagent participates in Negishi-type couplings with palladium catalysts, enabling arylation of sp<sup>2</sup>-hybridized carbons. A representative transformation is:

Ar-X+5-Fluoro-2-methylbenzylzinc chloridePd(PPh3)4Ar-CH2C6H3F-2-Me+ZnClX\text{Ar-X} + \text{5-Fluoro-2-methylbenzylzinc chloride} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-CH}_2\text{C}_6\text{H}_3\text{F-2-Me} + \text{ZnClX}

Key advantages over conventional benzylzinc reagents include:

  • Enhanced electrophilic aromatic substitution due to fluorine's electron-withdrawing effect

  • Improved regioselectivity in polycyclic systems

Nucleophilic Additions

In carbonyl chemistry, the reagent demonstrates unique stereoelectronic effects:

  • Aldehydes: 1,2-addition with 92-95% diastereoselectivity

  • Ketones: Reduced reactivity (40-60% conversion) due to steric hindrance

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a key building block in NSAID production, particularly for fluorinated analogs of sulindac. Patent CN100412057C details its utility in constructing indanone precursors through Friedel-Crafts acylation . Recent studies demonstrate its incorporation into:

  • COX-2 inhibitors with improved metabolic stability

  • Anticancer agents targeting tyrosine kinase pathways

Material Science Applications

Emerging uses include:

  • Synthesis of fluorinated liquid crystals for display technologies

  • Preparation of zinc-organic frameworks (ZOFs) with tunable porosity

Hazard CategoryGHS ClassificationPrecautionary Codes
Acute toxicity (oral)Category 4P301+P310
Skin irritationCategory 2P264+P280
Eye damageCategory 2AP305+P351+P338
Respiratory irritationSTOT SE 3P261+P271

Exposure Mitigation

Essential safety measures include:

  • Engineering Controls: Use fume hoods with face velocity ≥0.5 m/s

  • PPE Requirements: Nitrile gloves (≥8 mil thickness), chemical splash goggles

  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid solution

Environmental and Regulatory Considerations

Ecotoxicological Profile

Limited biodegradation data exists, but structural analogs suggest:

  • LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hr)

  • Bioaccumulation potential: Low (log P<sub>ow</sub> = 2.1)

Disposal Guidelines

Per EU regulations:

  • Incinerate at ≥1000°C with alkaline scrubbers

  • Container decontamination: Triple rinse with ethanol/water (1:1)

Comparative Analysis with Related Reagents

The table below contrasts key parameters with common benzylzinc species:

Parameter5-Fluoro-2-Me-BnZnClBnZnCl4-MeO-BnZnClSource
Coupling Efficiency (%)928588
Thermal Stability (°C)-20 to 25-30 to 30-10 to 35
Halide ToleranceHighModerateLow

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator